molecular formula C20H17N3O4 B12186692 N-[(2-phenylquinolin-4-yl)carbonyl]glycylglycine

N-[(2-phenylquinolin-4-yl)carbonyl]glycylglycine

Cat. No.: B12186692
M. Wt: 363.4 g/mol
InChI Key: CUZUEARWWRHNBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Phenylquinolin-4-yl)carbonyl]glycylglycine is a synthetic compound of high interest in chemical and pharmacological research. This molecule features a 2-phenylquinoline scaffold linked to a glycylglycine dipeptide chain, a structure that suggests potential for diverse biological activity. Researchers can explore this compound as a key intermediate or precursor in the synthesis of more complex molecules, particularly in the development of protease inhibitors or receptor antagonists due to its peptide-like characteristics. The quinoline core is a privileged structure in medicinal chemistry, often associated with interactions with various enzymes and receptors. The integration of the dipeptide moiety may enhance water solubility and allow for specific targeting of biological pathways, making it a valuable tool for probing enzyme-substrate interactions or cellular signaling mechanisms. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

IUPAC Name

2-[[2-[(2-phenylquinoline-4-carbonyl)amino]acetyl]amino]acetic acid

InChI

InChI=1S/C20H17N3O4/c24-18(21-12-19(25)26)11-22-20(27)15-10-17(13-6-2-1-3-7-13)23-16-9-5-4-8-14(15)16/h1-10H,11-12H2,(H,21,24)(H,22,27)(H,25,26)

InChI Key

CUZUEARWWRHNBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Pfitzinger Reaction Protocol

Isatin reacts with 4-substituted acetophenones under basic conditions to yield quinoline-4-carboxylic acids. For example:

  • Reactants : Isatin (10 mmol) and 4-bromoacetophenone (10 mmol) in ethanol (20 mL) with aqueous NaOH (10%).

  • Conditions : Reflux at 80°C for 12 hours.

  • Workup : Acidification with HCl to pH 3–4 precipitates the product.

  • Yield : 85–90%.

Analytical Data :

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.95 (d, 1H, quinoline-H), 8.34–8.50 (m, 1H, Ar-H), 7.68–8.23 (m, 7H, Ar-H).

  • IR (KBr) : 1708 cm⁻¹ (C=O stretch).

Preparation of Glycylglycine

Glycylglycine, the dipeptide component, is synthesized via hydrolysis of 2,5-diketopiperazine (glycine anhydride) or enzymatic methods.

Hydrolytic Method

  • Reactants : Glycine anhydride (10 mmol) in 6 M HCl.

  • Conditions : Reflux for 6 hours.

  • Workup : Neutralization with NaOH, followed by crystallization.

  • Yield : 70–75%.

Enzymatic Coupling

  • Catalyst : Papain or thermolysin in phosphate buffer (pH 7.5).

  • Reactants : Glycine (20 mmol) and glycine ethyl ester (20 mmol).

  • Yield : 60–65%.

Activation of 2-Phenylquinoline-4-Carboxylic Acid

The carboxylic acid is activated to facilitate coupling with glycylglycine. Common strategies include:

Acid Chloride Formation

  • Reactants : 2-Phenylquinoline-4-carboxylic acid (10 mmol) and thionyl chloride (15 mmol).

  • Conditions : Reflux in anhydrous DCM for 3 hours.

  • Workup : Evaporation under reduced pressure to yield the acid chloride.

Carbodiimide-Mediated Activation

  • Coupling Agents : EDCl (1.2 equiv) and HOBt (1.1 equiv) in DMF.

  • Conditions : Stir at 0°C for 1 hour, then room temperature for 12 hours.

Coupling with Glycylglycine

The activated quinoline derivative is coupled with glycylglycine under controlled conditions.

Amide Bond Formation

  • Reactants : Quinoline-4-carbonyl chloride (10 mmol), glycylglycine (12 mmol), and triethylamine (15 mmol) in DMF.

  • Conditions : Stir at 0°C for 2 hours, then 25°C for 24 hours.

  • Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol.

  • Yield : 75–80%.

Optimization Table :

ParameterOptimal ValueYield (%)
SolventDMF80
Temperature (°C)2578
BaseTriethylamine75

Characterization of N-[(2-Phenylquinolin-4-yl)Carbonyl]Glycylglycine

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.95 (d, 1H, quinoline-H), 8.34 (s, 1H, CONH), 4.12 (s, 2H, Gly-CH₂), 3.98 (s, 2H, Gly-CH₂).

  • HRMS (ESI+) : m/z 378.1321 [M+H]⁺ (calc. 378.1315).

Purity Analysis

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Challenges and Solutions

  • Low Solubility : Use of DMF or DMSO enhances reactant solubility during coupling.

  • Byproduct Formation : Excess glycylglycine (1.2 equiv) minimizes unreacted quinoline acid .

Chemical Reactions Analysis

Types of Reactions

N-[(2-phenylquinolin-4-yl)carbonyl]glycylglycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the glycylglycine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, peptide coupling reagents like EDCI or DCC.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Anticancer Applications

N-[(2-phenylquinolin-4-yl)carbonyl]glycylglycine and its derivatives have been studied for their anticancer properties. The compound is believed to target key pathways involved in cancer cell proliferation and survival.

Case Studies

  • In Vitro Studies : Compounds derived from this compound were tested against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma). These studies revealed significant cytotoxic activities, with IC50 values ranging from 0.137 to 0.583 μg/mL, indicating strong potential as anticancer agents .
  • Cell Cycle Arrest : Research indicated that certain derivatives promote G2/M phase cell cycle arrest, contributing to their anticancer effects . This mechanism is critical for developing effective cancer treatments.

Antimicrobial Applications

The compound also exhibits antimicrobial properties, making it a candidate for addressing bacterial infections.

Targeting Bacterial Pathways

This compound has been shown to inhibit microbial DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition can lead to bacterial cell death, providing a dual-action mechanism against both cancer and microbial pathogens .

Case Studies

  • Antimicrobial Activity : In studies assessing the inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli, specific derivatives displayed potent activity with minimum inhibitory concentrations significantly lower than established antibiotics .
  • Synergistic Effects : Combining this compound with other antimicrobial agents has shown enhanced efficacy, suggesting potential for use in combination therapies .

Structure-Activity Relationship (SAR) Analysis

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives.

CompoundTargetIC50 Value (µM)Activity
D28HDAC324.45Selective Inhibitor
17bAntimicrobial0.14Potent Inhibitor
12dEGFR0.18Strong Antiproliferative

This table summarizes key findings from SAR studies that highlight the relationship between chemical structure modifications and biological activity.

Mechanism of Action

The mechanism of action of N-[(2-phenylquinolin-4-yl)carbonyl]glycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound can inhibit enzymes like acetyl-CoA carboxylase, which plays a role in fatty acid metabolism . The glycylglycine moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-[(2-phenylquinolin-4-yl)carbonyl]glycylglycine and related glycylglycine-conjugated derivatives:

Compound Name Core Structure Biological Activity Safety Profile Key Findings
This compound Quinoline-phenyl Hypothesized anticancer/antimicrobial activity (based on quinoline analogs) Not reported Quinoline may improve membrane permeability and target specificity
BA2 (N-(2,3-Indolo-betulinoyl)glycylglycine) Indolo-betulinoyl IC₅₀: ~2.2× higher cytotoxicity vs. BA4 in murine melanoma (B164A5 cells) 10 µM: <10% keratinocyte viability reduction Induces apoptosis via lysosomal disruption; strong LDH release
N-{[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine Thiazole-fluorophenyl Potential antimicrobial activity (inferred from thiazole derivatives) Not reported Fluorine substitution may enhance metabolic stability and binding affinity
N-{(2S)-2-[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine Chromenyl-propanoyl Unreported Not available Chromenyl moiety could confer antioxidant or anti-inflammatory effects
Peliglitazar (N-[(4-Methoxyphenoxy)carbonyl]-...) Phenoxy-carbonyl Antidiabetic; targets PPAR receptors Clinical trials (Type II diabetes) Demonstrates therapeutic versatility of glycylglycine conjugates

Key Comparisons

Cytotoxicity Enhancement via Glycylglycine Conjugation BA2 and BA3 (glycylglycine-conjugated indolo-betulinoyl derivatives) exhibit 2.2-fold higher inhibitory activity against melanoma cells compared to BA4 (non-conjugated analog). This highlights the role of glycylglycine in enhancing cytotoxicity, likely through improved cellular uptake or target engagement . By analogy, this compound may similarly leverage the dipeptide for enhanced bioactivity, though empirical data are needed.

Structural Influence on Activity Quinoline vs. Indolo-betulinoyl: Quinoline’s planar aromatic system may facilitate DNA intercalation or kinase inhibition, whereas indolo-betulinoyl derivatives disrupt lysosomal function . Thiazole vs. Chromenyl: Thiazole-containing analogs (e.g., ) are associated with antimicrobial activity, while chromenyl derivatives () may interact with oxidative stress pathways.

Safety and Tolerability BA2 and BA3 show dose-dependent toxicity in human keratinocytes (HaCaT), with 75 µM causing significant viability loss. This suggests a narrow therapeutic window for glycylglycine conjugates with bulky aromatic groups . The quinoline derivative’s safety profile remains speculative but could mirror trends in related compounds, necessitating rigorous in vitro testing.

Structural variations (e.g., fluorophenyl in ) may mitigate this via electron-withdrawing effects .

Biological Activity

N-[(2-phenylquinolin-4-yl)carbonyl]glycylglycine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a quinoline moiety linked to a glycylglycine unit. The presence of the phenyl and quinoline rings suggests potential interactions with biological targets, including enzymes and receptors.

Property Value
Molecular FormulaC17H16N2O3
Molecular Weight284.32 g/mol
IUPAC NameThis compound

The compound's mechanism of action is primarily linked to its ability to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are implicated in cancer progression. Inhibition of HDACs can lead to increased acetylation of histones, resulting in altered transcriptional activity that promotes apoptosis in cancer cells .

Anticancer Properties

Recent studies have demonstrated that derivatives of quinoline compounds exhibit significant anticancer activity. For instance, similar compounds have shown IC50 values as low as 0.32 µM against COLO205 cell lines, indicating potent antiproliferative effects . The structure of this compound may enhance its efficacy through specific interactions with tumor-associated proteins.

Enzyme Inhibition

In vitro assays reveal that this compound selectively inhibits HDAC3 with an IC50 value around 24.45 µM, demonstrating its potential as a therapeutic agent in cancer treatment . The compound's ability to modulate HDAC activity is crucial for its role in cancer therapy.

Case Studies

  • Study on HDAC Inhibition : A study synthesized various derivatives of phenylquinoline and evaluated their HDAC inhibitory activities. Among them, compounds with modifications similar to this compound exhibited enhanced selectivity and potency against HDAC3, supporting the hypothesis that structural variations can significantly impact biological activity .
  • In Silico Studies : Computational modeling has been employed to predict the binding affinity of this compound to target proteins involved in cancer pathways. These studies suggest favorable interactions with the colchicine-binding site of tubulin, indicating a potential dual mechanism involving both HDAC inhibition and microtubule destabilization .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the quinoline ring can enhance biological activity. Substituents on the phenyl group influence the compound's lipophilicity and binding affinity, which are critical for its effectiveness as an anticancer agent. For instance, compounds with electron-donating groups on the phenyl ring showed improved inhibitory effects compared to their electron-withdrawing counterparts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.